molecular formula C24H38N4OS B5131040 2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

Cat. No.: B5131040
M. Wt: 430.7 g/mol
InChI Key: XIMWMUVHOWYDMM-UHFFFAOYSA-N
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Description

2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a diazaspiro undecane and a dodecylsulfanyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol . This reaction yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which can then be further reacted with primary amines and formaldehyde to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying spiro compound reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile involves its interaction with molecular targets and pathways within a system. The compound’s spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Dodecylsulfanyl)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile apart from similar compounds is its dodecylsulfanyl group, which imparts unique chemical properties and reactivity. This group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable subject for further research and application development.

Properties

IUPAC Name

4-dodecylsulfanyl-9-methyl-2-oxo-3,9-diazaspiro[5.5]undec-4-ene-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4OS/c1-3-4-5-6-7-8-9-10-11-12-17-30-23-21(19-26)24(13-15-28(2)16-14-24)20(18-25)22(29)27-23/h20H,3-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMWMUVHOWYDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=C(C2(CCN(CC2)C)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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